4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC17716254
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid -](/images/structure/VC17716254.png)
Specification
Molecular Formula | C14H16F3NO2 |
---|---|
Molecular Weight | 287.28 g/mol |
IUPAC Name | 4-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H16F3NO2/c1-9-2-4-10(5-3-9)6-11-7-18-8-13(11,12(19)20)14(15,16)17/h2-5,11,18H,6-8H2,1H3,(H,19,20) |
Standard InChI Key | GHTGTSYWERTCEK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The pyrrolidine ring, a five-membered secondary amine, serves as the structural backbone. At the 3-position, the trifluoromethyl (-CF₃) group introduces steric bulk and electronic effects, increasing metabolic stability and binding affinity to hydrophobic protein pockets . The 4-methylbenzyl group at the 4-position contributes aromatic interactions and modulates solubility.
Table 1: Comparative Molecular Features of Pyrrolidine Derivatives
The carboxylic acid group at the 3-position enables hydrogen bonding with target proteins, a feature critical for activity in neuropeptide receptor modulation .
Stereochemical Considerations
Pyrrolidine derivatives often exhibit chirality at the 2- and 4-positions. For example, (2S,4R)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid demonstrates enantiomer-specific binding to neurological targets . While the stereochemistry of 4-[(4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid remains uncharacterized in available literature, racemic mixtures of analogous compounds retain biological activity, suggesting potential therapeutic utility even without resolved stereochemistry .
Synthesis and Chemical Modification
Key Synthetic Routes
Synthesis typically involves multi-step sequences:
-
Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.
-
Trifluoromethyl Introduction: Electrophilic trifluoromethylation using Umemoto’s reagent or nucleophilic methods with CF₃SiMe₃ .
-
Benzyl Group Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution for brominated precursors.
For example, 4-[(4-bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is synthesized via Pd-catalyzed cross-coupling between a brominated aryl halide and a pyrrolidine intermediate. Analogous methods could apply to the 4-methylphenyl variant, substituting bromine with a methyl group.
Purification and Characterization
Reverse-phase HPLC and chiral separation techniques resolve racemic mixtures . Mass spectrometry (ESI-MS) and ¹⁹F-NMR confirm molecular weight and trifluoromethyl incorporation, respectively .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The trifluoromethyl group increases logP by ~1.2 units compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility . Predicted solubility in phosphate buffer (pH 7.4): 0.12 mg/mL.
Table 2: Predicted ADME Parameters
Parameter | Value | Method |
---|---|---|
logP | 3.1 | XLogP3-AA |
PSA (Ų) | 49.2 | ChemAxon |
H-bond donors | 2 | Molecular structure |
Bioavailability score | 0.55 | SwissADME |
Metabolic Stability
In vitro microsomal studies of analogs show half-lives >60 minutes in human liver microsomes, attributed to fluorine’s metabolic inertia . Primary metabolites result from oxidative cleavage of the benzyl-pyrrolidine bond.
Biological Activities and Mechanism of Action
Neuropeptide Receptor Modulation
Structurally related compounds antagonize relaxin-3 receptor (RXFP3), a GPCR involved in stress and appetite regulation . For instance, RLX-33 (a pyrrolidone derivative) inhibits RXFP3 with IC₅₀ = 230 nM, suggesting similar activity for the carboxylic acid analog .
Therapeutic Applications and Future Directions
Neurological Disorders
RXFP3 antagonists show efficacy in rodent models of anxiety and addiction . The compound’s ability to cross the blood-brain barrier (predicted BBB permeability: 0.85) positions it as a candidate for mood disorder therapeutics.
Oncology
Analogous trifluoromethyl compounds induce apoptosis in A549 lung cancer cells (EC₅₀ = 8.2 μM) via caspase-3 activation. Synergistic effects with paclitaxel warrant further study.
Drug Development Challenges
-
Synthetic Complexity: Multi-step synthesis lowers scalability.
-
Metabolite Toxicity: Benzyl cleavage products require toxicological profiling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume